(Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one
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Overview
Description
(Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of Pyridin-4-ylmethylene Group: This step involves the condensation of the benzofuran core with a pyridine derivative under basic or acidic conditions.
Attachment of 4-Chlorobenzyl Group: The final step involves the etherification of the benzofuran core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the pyridin-4-ylmethylene group, converting it to a pyridylmethyl group.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, potentially leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyridylmethyl derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound could act as an inhibitor of specific enzymes, making it useful in biochemical studies.
Receptor Binding: It may bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: The compound’s biological activity could be harnessed in the development of new pharmaceuticals.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (Z)-6-((4-chlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to enzymes, receptors, or nucleic acids.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
Structural Features: The combination of a benzofuran core, a pyridin-4-ylmethylene group, and a 4-chlorobenzyl group is unique and may confer specific biological activities.
Biological Activity: The compound’s specific interactions with biological targets may differ from those of similar compounds, leading to unique applications.
Properties
IUPAC Name |
(2Z)-6-[(4-chlorophenyl)methoxy]-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-16-3-1-15(2-4-16)13-25-17-5-6-18-19(12-17)26-20(21(18)24)11-14-7-9-23-10-8-14/h1-12H,13H2/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQRIZDLRHOWKP-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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